1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
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Description
1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C18H15FN2O3S and its molecular weight is 358.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a constitutively active protein kinase that acts as a negative regulator in the hormonal control of glucose homeostasis, Wnt signaling, and regulation of transcription factors and microtubules .
Mode of Action
It is likely that the compound interacts with the kinase in a way that modulates its activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
The modulation of GSK-3β activity can have a significant impact on several biochemical pathways. For instance, GSK-3β plays a crucial role in the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival . Therefore, the compound’s action on GSK-3β could potentially affect these cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. Given its potential impact on GSK-3β and the Wnt signaling pathway, it could potentially influence cell proliferation, differentiation, and survival .
Biological Activity
The compound 1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and molecular interactions based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H19FN2O3S with a molecular weight of approximately 392.44 g/mol. The structure contains a benzodioxole moiety, which is known for its diverse biological activities, and an imidazole ring that contributes to its pharmacological potential.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of the compound against various pathogens. Notably, it has shown significant activity against certain fungal strains.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.156 μmol/mL |
Aspergillus niger | 0.312 μmol/mL |
Staphylococcus aureus | 0.125 μmol/mL |
The compound exhibited the best antifungal activity against Candida albicans, indicating its potential as an antifungal agent .
Cytotoxicity
The cytotoxic effects of the compound were assessed using the Artemia salina lethality assay, which is a standard method for evaluating the toxicity of chemical compounds. The results indicated that the compound has satisfactory cytotoxic activity, suggesting possible applications in cancer treatment .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. The studies suggest that the compound interacts favorably with enzymes involved in fungal metabolism, which may explain its antifungal properties.
Key Findings from Molecular Docking:
- Target Protein: Ergosterol biosynthesis enzyme (a common target in antifungal drug design).
- Binding Affinity: -9.5 kcal/mol, indicating strong binding potential.
- Hydrogen Bonds: Formation of key hydrogen bonds with amino acid residues critical for enzyme function.
These interactions highlight the compound's potential mechanism of action as an antifungal agent .
Case Studies
A case study involving a series of derivatives based on this compound demonstrated enhanced biological activity through structural modifications. For instance, substituting different groups on the imidazole ring resulted in varying degrees of antimicrobial efficacy and cytotoxicity.
Example Derivatives:
- Derivative A: Enhanced antifungal activity with MIC values reduced to 0.078 μmol/mL against Candida albicans.
- Derivative B: Increased cytotoxicity against human cancer cell lines with IC50 values below 10 μM.
These modifications suggest that further optimization of the structure could lead to more potent derivatives with specific therapeutic applications .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c19-14-4-1-12(2-5-14)10-25-18-20-7-8-21(18)17(22)13-3-6-15-16(9-13)24-11-23-15/h1-6,9H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJILTJZCKYKAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.